N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide
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Overview
Description
N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide is a complex organic compound characterized by its imidazo[2,1-b][1,3]thiazole core and a 4-fluorophenyl group. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
It’s worth noting that imidazole and thiazole derivatives, which are part of the compound’s structure, have been reported to show a broad range of biological activities . They interact with multiple receptors, which makes them useful in the development of new drugs .
Mode of Action
Imidazole and thiazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole and thiazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s solubility in water and other polar solvents, as suggested by the properties of imidazole , may influence its bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole and thiazole derivatives , it can be inferred that the compound may have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through cyclization reactions involving thioamides and amines
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antiproliferative effects against cancer cell lines.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups are known for their enhanced biological activity due to the electron-withdrawing effect of the fluorine atom.
Uniqueness: N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide stands out due to its specific combination of functional groups, which may confer unique biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-27-17-8-5-14(11-18(17)28-2)20(26)23-12-16-19(13-3-6-15(22)7-4-13)24-21-25(16)9-10-29-21/h3-8,11H,9-10,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKMJSPYOYWUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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